2,2-Dimethylindolin-3-one

Descripción general

Descripción

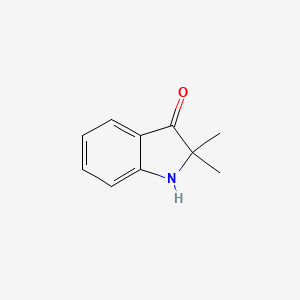

2,2-Dimethylindolin-3-one is a heterocyclic compound with the molecular formula C10H11NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethylindolin-3-one can be synthesized through several methods. One efficient approach involves the use of aryl hydrazines and allyloxyketones under mild reaction conditions via a cascade Fischer indolization/Claisen rearrangement process . This method provides good to excellent yields of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethylindolin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or other functional group .

Aplicaciones Científicas De Investigación

Scientific Research Applications

2,2-Dimethylindolin-3-one and its derivatives have found applications across various scientific fields:

- Medicinal Chemistry As a lead compound for developing new pharmaceuticals targeting cancer and neurodegenerative disorders. It is also used in the synthesis of alkyne-linked 2,2-disubstituted-indolin-3-one oligomers, which serve as extended β-strand mimetics.

- Organic Synthesis this compound is used in the synthesis of C2-tetrasubstituted indolin-3-ones, which are intermediates for the synthesis of medicinally important compounds.

- Chemistry Used as a building block for synthesizing complex organic molecules.

- Biology Studied for its role in biological pathways and interactions with biomolecules.

Medical Applications

This compound derivatives are investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Antimicrobial Activity

Certain indolinone derivatives exhibit antimicrobial activity. For example, some 3-alkylidene-2-indolone derivatives have demonstrated antibacterial activity against Gram-positive bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus, with some being comparable to gatifloxacin . One such compound also displayed selectivity to DHFR inhibitory activity closely related to methotrexate and could effectively bind to dihydrofolate reductase (DHFR) .

1-Hydroxy-2,2-dimethylindol-3-one displays antimicrobial activity against several bacterial strains and has been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be around 40 µg/mL, demonstrating its potential as an antibacterial agent.

Cancer Research

This compound derivatives have demonstrated anticancer properties .

Methods of Application

- Synthesis of C2-tetrasubstituted indolin-3-ones This involves the copper-catalyzed in situ oxidative de-aromatization of 2-arylindoles to indol-3-one, followed by self-dimerization as well as cross-addition with indoles under mild conditions. The result generates a wide variety of C2-tetrasubstituted indolin-3-ones with good to high yields (62–82%).

- Synthesis of alkyne-linked 2,2-disubstituted-indolin-3-one oligomers The synthesis involves the addition of a 20% KOH solution in MeOH to a solution of the compound in MeOH. The procedure yields an orange solid with a yield of 32%.

Biological Activities

Mecanismo De Acción

The mechanism of action of 2,2-Dimethylindolin-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

Indolin-2-one: Another indole derivative with similar structural features but different chemical properties.

Oxoindolin-2-one: Known for its biological activities and used in medicinal chemistry.

3-Hydroxyindolin-2-one: Studied for its role in biological systems and potential therapeutic applications

Uniqueness: 2,2-Dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

2,2-Dimethylindolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indole alkaloid family and is characterized by the following structural formula:

This compound features a dimethyl group at the 2-position of the indole structure, which influences its pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of synthesized 3-alkylidene-2-indolone derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity comparable to standard antibiotics like gatifloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 10f | 0.5 | Staphylococcus aureus ATCC 6538 |

| 10g | 0.5 | Methicillin-resistant Staphylococcus aureus ATCC 43300 |

| 10h | 0.5 | Staphylococcus aureus ATCC 4220 |

2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from indolin-3-one structures demonstrated cytotoxic effects against HepG2 liver cancer cells with growth inhibition concentrations (GI50) ranging from 0.9 μM to 20 μM .

Table 2: Cytotoxicity of Indolin-3-one Derivatives

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.9 | TC32 (Ewing Sarcoma) |

| Compound B | 20 | HepG2 |

| Compound C | <1 | A549 (Lung Cancer) |

3. Neuroprotective Effects

Research has indicated that some derivatives of this compound possess neuroprotective properties. Studies involving rat cortical neurons subjected to oxygen-glucose deprivation (OGD) showed that certain compounds significantly improved neuronal survival rates compared to controls .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis or disrupting membrane integrity.

- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the modulation of cell cycle regulatory proteins and activation of caspases.

- Neuroprotective Mechanism : Its neuroprotective effects may stem from antioxidant properties and the ability to modulate neuroinflammatory pathways.

Case Studies

-

Anticancer Efficacy in HepG2 Cells :

A study evaluating the effects of several indolinone derivatives on HepG2 cells found that compound X exhibited a significant reduction in cell viability at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent against liver cancer. -

Neuroprotection in Ischemic Models :

In an experimental model of ischemic stroke, compounds derived from indolinone structures were shown to enhance neuronal survival significantly compared to standard treatments, suggesting their potential utility in neuroprotection .

Propiedades

IUPAC Name |

2,2-dimethyl-1H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXRUCZJLIHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-78-0 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.